N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 954649-43-5
VCID: VC6638968
InChI: InChI=1S/C24H28N2OS/c27-24(16-20-10-7-9-19-8-3-4-11-22(19)20)25-17-23(21-12-15-28-18-21)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,23H,1-2,5-6,13-14,16-17H2,(H,25,27)
SMILES: C1CCCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4
Molecular Formula: C24H28N2OS
Molecular Weight: 392.56

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 954649-43-5

Cat. No.: VC6638968

Molecular Formula: C24H28N2OS

Molecular Weight: 392.56

* For research use only. Not for human or veterinary use.

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide - 954649-43-5

Specification

CAS No. 954649-43-5
Molecular Formula C24H28N2OS
Molecular Weight 392.56
IUPAC Name N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C24H28N2OS/c27-24(16-20-10-7-9-19-8-3-4-11-22(19)20)25-17-23(21-12-15-28-18-21)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,23H,1-2,5-6,13-14,16-17H2,(H,25,27)
Standard InChI Key MWUZPTKEYNTDEU-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4

Introduction

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. This article provides an in-depth analysis of its structure, properties, synthesis, and potential uses, based on available data.

Molecular Characteristics

The compound is characterized by the following molecular features:

PropertyValue
IUPAC NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Molecular FormulaC20H24N2OS
Molecular Weight340.48 g/mol
Functional GroupsAmide, thiophene, azepane, naphthalene
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
LogP (lipophilicity)Estimated around 3–4

The molecule contains a central azepane ring (a seven-membered saturated nitrogen-containing ring), a thiophene group (a sulfur-containing aromatic ring), and a naphthalene moiety (a fused aromatic system). These structural elements suggest potential bioactivity due to their prevalence in pharmacologically active compounds.

SMILES Notation

The SMILES representation of the compound is:

text
C1CCCN(CC1)CC(NC(=O)CC2=CC3=CC=CC=C3C=C2)C4=CSC=C4

General Synthesis

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

  • Preparation of the Azepane Intermediate:

    • Azepane derivatives are synthesized via cyclization reactions or reductive amination using appropriate precursors.

  • Thiophene Substitution:

    • The thiophene group is introduced through alkylation or acylation reactions involving thiophene derivatives.

  • Amide Bond Formation:

    • The final step involves coupling the azepane-thiophene intermediate with a naphthalene-based acetic acid derivative using activating agents like carbodiimides (e.g., DCC or EDC).

Reaction Conditions

Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with solvents like dichloromethane or dimethylformamide (DMF). Catalysts such as triethylamine or pyridine may be used to enhance yields.

Medicinal Chemistry

Compounds containing azepane and thiophene moieties have shown promise in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

  • Anticonvulsant Activity: Similar compounds have been evaluated for their effects on neuronal activity and seizure control.

  • Anti-inflammatory Potential: Thiophene-containing molecules have been studied for their ability to inhibit inflammatory pathways, such as 5-lipoxygenase.

Material Science

The combination of aromatic systems (naphthalene and thiophene) may render this compound useful in organic electronics or as precursors for conducting polymers.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally related molecules is provided:

CompoundKey Functional GroupsApplications
N-[2-(azepan-1-yl)-ethyl]-2-{[5-(thiophen-2-yl)]}Azepane, thiopheneAnticonvulsant studies
N-(arylacetamide derivatives)Amide, aromatic ringsAnti-inflammatory and CNS activity
N-[azepan-based acetamides]Azepane, acetamideDrug candidates for CNS disorders

Research Gaps and Future Directions

While the compound shows structural promise, further research is needed to evaluate:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.

  • Toxicology: Safety assessments in preclinical models.

  • Biological Activity: Screening against various therapeutic targets to identify specific uses.

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